molecular formula C8H8N2O2 B115582 6-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-82-6

6-Methoxybenzo[d]isoxazol-3-amine

Cat. No. B115582
Key on ui cas rn: 157368-82-6
M. Wt: 164.16 g/mol
InChI Key: UYWCFQVFVCXHCP-UHFFFAOYSA-N
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Patent
US05756754

Procedure details

Alternatively, 2-Fluoro-4-methoxy-benzonitrile can be substituted for 4-methoxy-2-nitrobenzonitrile. 3-Amino-6-methoxy-1,2-benzisoxazole is prepared following substantially the procedure of Example 25a starting from 4-methoxy-2-[[(1-methylethylidene)amino]oxy]-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methoxy-2-[[(1-methylethylidene)amino]oxy]-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C(OC)C=CC=1C#N.COC1C=CC(C#N)=C([N+]([O-])=O)C=1.[CH3:25][O:26][C:27]1[CH:34]=[CH:33][C:30]([C:31]#[N:32])=[C:29]([O:35][N:36]=C(C)C)[CH:28]=1>>[NH2:32][C:31]1[C:30]2[CH:33]=[CH:34][C:27]([O:26][CH3:25])=[CH:28][C:29]=2[O:35][N:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Step Three
Name
4-methoxy-2-[[(1-methylethylidene)amino]oxy]-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)ON=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NOC2=C1C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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